
2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile
Descripción general
Descripción
2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile is a useful research compound. Its molecular formula is C₁₆H₈FNO₂ and its molecular weight is 265.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile (CAS No. 763114-25-6) is a compound of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H8FNO2
- Molecular Weight : 265.24 g/mol
- Physical State : White solid
- Solubility : Soluble in dichloromethane and tetrahydrofuran
- Boiling Point : Predicted at approximately 430.1 °C
Biological Activity Overview
The biological activity of this compound is primarily characterized by its role as a PARP inhibitor. PARP inhibitors have been shown to be effective in treating cancers with BRCA mutations due to their ability to interfere with DNA repair mechanisms.
Pharmacological Properties
The compound exhibits the following pharmacological properties:
- CYP Inhibition : It is identified as an inhibitor of several cytochrome P450 enzymes:
- CYP1A2: Yes
- CYP2C19: Yes
- CYP2C9: Yes
- CYP2D6: No
- CYP3A4: No
These interactions suggest that the compound may influence the metabolism of co-administered drugs, necessitating careful consideration during therapeutic use .
The mechanism by which this compound exerts its effects involves:
- Inhibition of PARP Enzymes : By inhibiting PARP, the compound disrupts the repair of single-strand DNA breaks, leading to increased genomic instability and cell death in cancer cells.
- Synergistic Effects with Other Therapies : Its effectiveness is enhanced when used in combination with other chemotherapeutic agents, particularly in tumors deficient in homologous recombination repair pathways.
Study 1: Efficacy in Cancer Models
A study evaluating the efficacy of various PARP inhibitors, including derivatives of this compound, demonstrated significant tumor regression in BRCA-mutated ovarian cancer models. The treatment led to increased apoptosis and reduced proliferation rates compared to controls .
Study 2: Pharmacokinetics and Metabolism
Research on the pharmacokinetics of this compound revealed that it has favorable absorption characteristics with a Log P (octanol-water partition coefficient) value indicating moderate lipophilicity (Log Po/w = 3.29). This property is crucial for oral bioavailability and cellular uptake .
Data Table
Property | Value |
---|---|
Molecular Formula | C16H8FNO2 |
Molecular Weight | 265.24 g/mol |
CYP Inhibition | CYP1A2, CYP2C19, CYP2C9 |
Log Po/w | 3.29 |
Solubility | Dichloromethane, THF |
Predicted Boiling Point | 430.1 °C |
Aplicaciones Científicas De Investigación
Overview
2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile, with the molecular formula C16H8FNO2 and a molecular weight of 265.24 g/mol, is a compound that has gained attention in the fields of medicinal chemistry and pharmaceutical research. This article explores its applications, particularly in drug development and synthesis processes, highlighting its role as an intermediate in the production of poly (ADP-ribose) polymerase (PARP) inhibitors.
This compound has shown significant promise as a pharmaceutical intermediate, particularly in the development of PARP inhibitors like Olaparib. PARP inhibitors are crucial in cancer therapy, especially for tumors with deficiencies in homologous recombination repair mechanisms. The inhibition of PARP leads to increased DNA damage in these cancer cells, enhancing their susceptibility to cytotoxic agents .
In Vitro Studies
Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, studies have demonstrated its effectiveness in inhibiting the growth of leukemia L-1210 cells and other tumor cell lines at specific concentrations .
Applications in Drug Development
The primary application of this compound lies in its role as an intermediate in synthesizing PARP inhibitors. The following table summarizes its applications:
Application | Description |
---|---|
PARP Inhibitor Development | Serves as an intermediate for synthesizing drugs targeting DNA repair mechanisms. |
Cancer Treatment Research | Investigated for its potential to enhance cytotoxicity in cancer therapies. |
Synthetic Chemistry | Used as a building block for developing other pharmaceuticals and chemical entities. |
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
- Olaparib Synthesis : This compound has been identified as a key intermediate in the synthesis of Olaparib, a well-known PARP inhibitor used for treating ovarian cancer.
- Cytotoxicity Assays : In vitro assays have shown that derivatives of this compound can effectively inhibit tumor cell proliferation, suggesting potential therapeutic applications.
Propiedades
IUPAC Name |
2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8FNO2/c17-14-6-5-10(7-11(14)9-18)8-15-12-3-1-2-4-13(12)16(19)20-15/h1-8H/b15-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPHWTMMVPBHRZ-NVNXTCNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)C#N)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC(=C(C=C3)F)C#N)/OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704560 | |
Record name | 2-Fluoro-5-[(Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763114-25-6 | |
Record name | 2-Fluoro-5-[(Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.